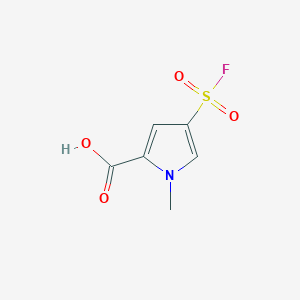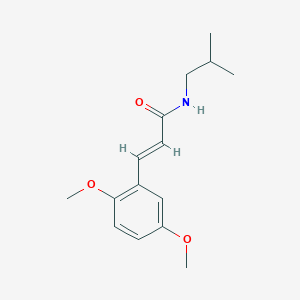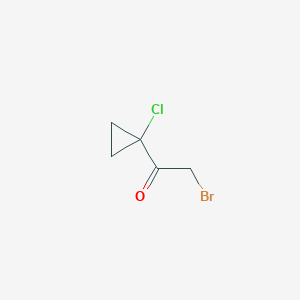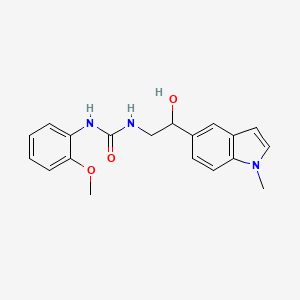![molecular formula C27H28ClN5O2 B2845698 8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 868154-97-6](/img/structure/B2845698.png)
8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound that features a combination of piperazine, benzimidazole, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reactions such as nucleophilic substitution, cyclization, and condensation.
Nucleophilic Substitution: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine.
Cyclization: This intermediate is then reacted with 2-hydroxypropylamine to introduce the hydroxypropyl group.
Condensation: The final step involves the condensation of the resulting compound with 3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the chlorophenyl group can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of piperazine and benzimidazole derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzimidazole and pyridine moieties can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, used as antiparasitic agents.
Uniqueness
8-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropyl)-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is unique due to its combination of piperazine, benzimidazole, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O2/c1-19-14-26(35)33-25-5-3-2-4-24(25)32(27(33)23(19)15-29)18-22(34)17-31-12-10-30(11-13-31)16-20-6-8-21(28)9-7-20/h2-9,14,22,34H,10-13,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUVIPWCOYVKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCN(CC4)CC5=CC=C(C=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2845618.png)
![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2845620.png)

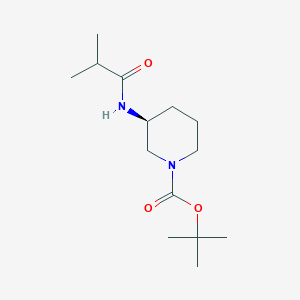
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2845624.png)
![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)
![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)
methanone](/img/structure/B2845632.png)
